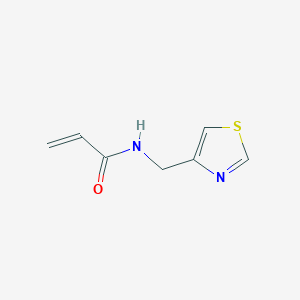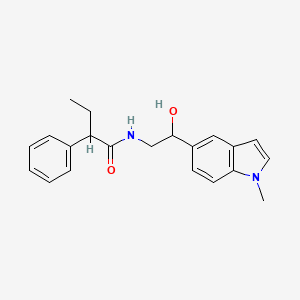
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide, also known as AM404, is a molecule that has been extensively studied in scientific research due to its potential therapeutic benefits. This compound is a derivative of acetaminophen and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. In
Applications De Recherche Scientifique
Enantioselective Synthesis
- N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide and its derivatives are valuable in the enantioselective synthesis of chiral intermediates for ACE inhibitor drugs. The optimization of synthesis processes for such compounds is critical in pharmaceutical manufacturing (Liu-jian Duan, 2009).
Estrogenic Actions in Cells
- Hydroxylated derivatives of similar compounds show estrogenic actions in rat and human cells. They stimulate prolactin production in rat pituitary cells, progesterone receptor synthesis in MCF-7 cells, and proliferation of MCF-7 cells (S. Robinson, R. Koch, V. Jordan, 1988).
Antipsychotic-like Efficacy
- Compounds with a similar structure have been studied for their antipsychotic-like efficacy, specifically as 5-hydroxytryptamine (5-HT)2A receptor inverse agonists. This has implications in treating conditions like schizophrenia (K. Vanover et al., 2006).
Aromatase Inhibitors for Cancer Treatment
- Alkylated derivatives of these compounds have been synthesized and evaluated for their potential in inhibiting estrogen biosynthesis, indicating potential application in the treatment of hormone-dependent breast cancer (R. Hartmann, C. Batzl, 1986).
Anti-Inflammatory and Antipyretic Activities
- Similar compounds have shown potent anti-inflammatory and antipyretic properties, which could be beneficial in developing new treatments for inflammatory diseases (C. Winter, E. Risley, G. Nuss, 1963).
Antiviral Properties
- Certain indole derivatives exhibit broad-spectrum antiviral activity, including against influenza A and B viruses and hepatitis C virus (HCV). This highlights their potential in developing new antiviral therapies (Y. S. Boriskin, I. Leneva, E. Pécheur, S. Polyak, 2008).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-18(15-7-5-4-6-8-15)21(25)22-14-20(24)17-9-10-19-16(13-17)11-12-23(19)2/h4-13,18,20,24H,3,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQNFJUDQMUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)
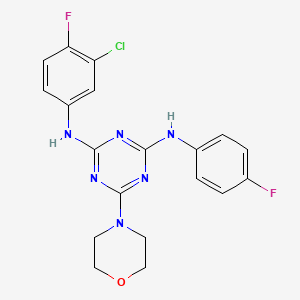
![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)

![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)
![4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2968605.png)
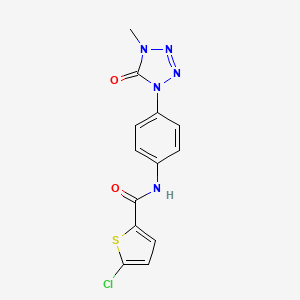
![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)
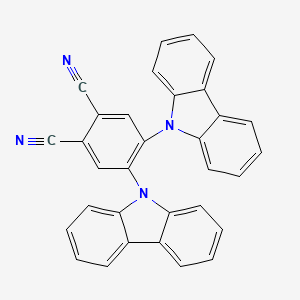
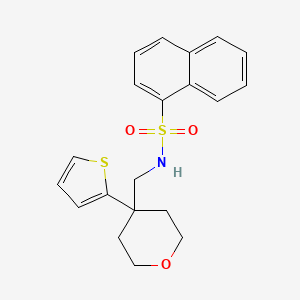
![3-benzyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968616.png)

